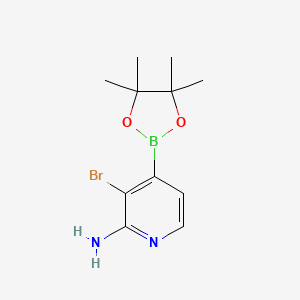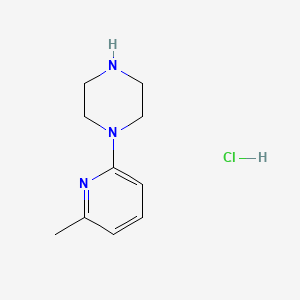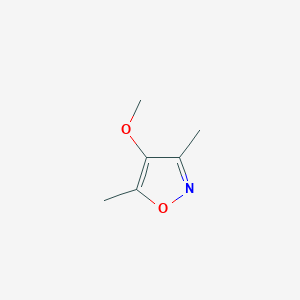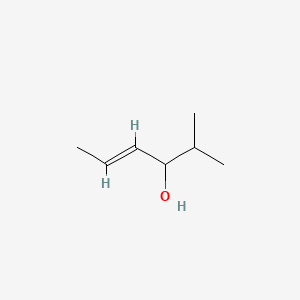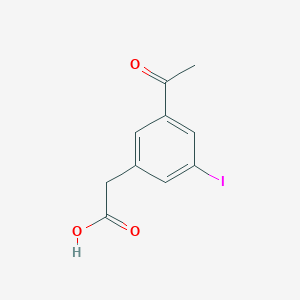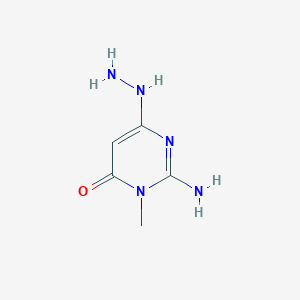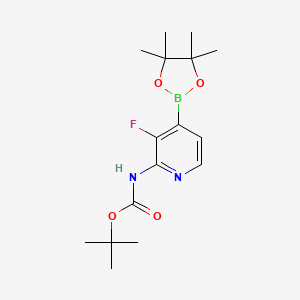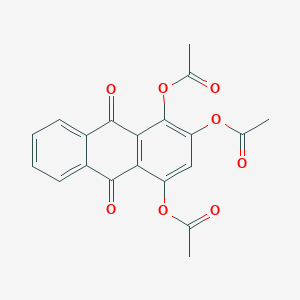![molecular formula C11H9ClN2O B13123478 (6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
(6-Chloro-[2,3'-bipyridin]-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-[2,3’-bipyridin]-4-yl)methanol: is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 4th position of the bipyridine structure gives this compound its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloro-2,3’-bipyridine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 4th position of the bipyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-chloro-2,3’-bipyridine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2,3’-bipyridine-4-methanol derivatives.
Substitution: Formation of 6-substituted-2,3’-bipyridine-4-methanol derivatives.
科学研究应用
Chemistry:
Catalysis: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its ability to form complexes with metal ions.
Medicine:
Drug Development: Research is ongoing to explore the potential of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol derivatives as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways and molecular targets depend on the nature of the metal ion and the biological context.
相似化合物的比较
6-Chloro-2,3’-bipyridine: Lacks the hydroxymethyl group, making it less versatile in forming derivatives.
4-Hydroxymethyl-2,3’-bipyridine: Lacks the chlorine atom, affecting its reactivity and coordination properties.
6-Bromo-[2,3’-bipyridin]-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness:
- The presence of both the chlorine atom and the hydroxymethyl group in (6-Chloro-[2,3’-bipyridin]-4-yl)methanol provides a unique combination of reactivity and coordination properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
(2-chloro-6-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-5-8(7-15)4-10(14-11)9-2-1-3-13-6-9/h1-6,15H,7H2 |
InChI 键 |
RUASZDPAJWBTBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


